Dezocine

Analgesia Opioid Pharmacology Addiction Liability

Dezocine (CAS 53648-55-8) is a synthetic bridged aminotetralin opioid analgesic characterized by a mixed agonist-antagonist pharmacological profile. It acts as a partial agonist at the μ-opioid receptor (MOR) and a partial agonist/antagonist at the κ-opioid receptor (KOR), with demonstrable selectivity for both over the δ-opioid receptor.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 53648-55-8
Cat. No. B144180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDezocine
CAS53648-55-8
Synonyms(-5alpha, 11alpha,13s)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol
13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecenol
5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-, (5alpha,11alpha,13s*)
dezocine
dezocine hydrobromide, (5alpha,11alpha,13*)-isomer
dezocine hydrobromide, (5alpha,11alpha,13S*)-isomer
dezocine hydrobromide, (5R-(5alpha,11alpha,13S*))-isomer
dezocine hydrobromide, (5S-(5alpha,11alpha,13*))-isomer
dezocine, (5alpha,11alpha,13S*)-isomer
Wy-16,225
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC12CCCCCC(C1N)CC3=C2C=C(C=C3)O
InChIInChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1
InChIKeyVTMVHDZWSFQSQP-VBNZEHGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.40e-02 g/L

Dezocine (CAS 53648-55-8): Procurement-Grade Overview of a Mixed Opioid Agonist-Antagonist


Dezocine (CAS 53648-55-8) is a synthetic bridged aminotetralin opioid analgesic characterized by a mixed agonist-antagonist pharmacological profile. It acts as a partial agonist at the μ-opioid receptor (MOR) and a partial agonist/antagonist at the κ-opioid receptor (KOR), with demonstrable selectivity for both over the δ-opioid receptor [1]. The compound exhibits an intramuscular bioavailability of 97% and a relatively short elimination half-life of approximately 2.2 to 2.6 hours [2]. Notably, dezocine was recently identified as a dual norepinephrine (NET) and serotonin (SERT) reuptake inhibitor, distinguishing it from classical opioids [3]. While its distribution in the United States was discontinued in 1999, it is currently a dominant analgesic in the Chinese market for managing moderate to severe pain [4].

Why Substitution of Dezocine with Other In-Class Opioid Agonist-Antagonists Carries Unquantified Risk


Despite structural and nominal similarities to other mixed agonist-antagonist opioids (e.g., pentazocine, butorphanol, nalbuphine, buprenorphine), dezocine possesses a distinct, evidence-backed pharmacological fingerprint that precludes simple interchangeability. Generic substitution fails due to three primary differentiators: (1) Receptor bias—dezocine's dual role as a MOR partial agonist and KOR antagonist, coupled with its unique action as a norepinephrine and serotonin reuptake inhibitor (via NET and SERT), is not replicated by pentazocine or other comparators [1]. (2) A markedly distinct ceiling for respiratory depression—the dose-response curve plateaus, a safety feature with varying thresholds among in-class agents [2]. (3) A unique adverse effect and withdrawal profile—dezocine produces significantly less physical dependence than pentazocine and exhibits lower rates of nausea/vomiting compared to tramadol [3][4]. The following evidence guide quantifies these critical selection parameters.

Dezocine Quantitative Differentiation Evidence: Head-to-Head Data vs. Pentazocine, Tramadol, Morphine, and Butorphanol


Dezocine vs. Pentazocine: Dual MOR-NRI Mechanism Confers Reduced Physical Dependence Liability

In a head-to-head preclinical study comparing the antinociceptive mechanisms and physical dependence profiles, dezocine, but not pentazocine, exerted antinociception via a dual mechanism involving μ-opioid receptor (MOR) activation and norepinephrine reuptake inhibition (NRI). Crucially, long-term treatment with dezocine produced significantly fewer physical dependence-related withdrawal signs compared to both morphine and pentazocine [1].

Analgesia Opioid Pharmacology Addiction Liability

Dezocine vs. Tramadol: Superior Postoperative Analgesia and Lower Nausea/Vomiting

A meta-analysis of 11 randomized controlled trials (RCTs) including 698 patients directly comparing dezocine and tramadol for postoperative analgesia demonstrated superior efficacy and tolerability for dezocine. Intraoperative administration of dezocine resulted in significantly lower postoperative pain scores at 2h, 3h, and 4h compared to tramadol, with a notable reduction in the incidence of postoperative nausea and vomiting (PONV) [1].

Postoperative Pain Analgesic Efficacy Adverse Event Profile

Dezocine vs. Morphine: Comparable Analgesic Potency with Faster Onset and Ceiling Respiratory Depression

A meta-analysis of randomized controlled trials confirms dezocine is equipotent to morphine for postoperative analgesia. The number of patients achieving at least 50% pain relief within 2-6 hours post-surgery was statistically similar between the two drugs [1]. Notably, an earlier clinical trial observed a trend toward faster onset of pain relief with dezocine, with a higher proportion of patients achieving ≥50% relief within the first hour compared to morphine [1]. Concurrently, pharmacodynamic reviews establish that as a partial μ-agonist, dezocine exhibits a 'ceiling effect' for respiratory depression—a key safety differentiator from full μ-agonists like morphine and fentanyl where respiratory depression can escalate with increasing dose [2].

Analgesic Potency Pharmacodynamics Respiratory Safety

Dezocine vs. Butorphanol: Equivalence in Cough Suppression but Differentiation in Analgesic Potency and Toxicity

A recent randomized controlled trial (n=246) demonstrated that both dezocine (0.1 mg/kg) and butorphanol (0.02 mg/kg) are highly effective in suppressing sufentanil-induced cough (SIC), with incidences of 1.25% and 0% respectively, compared to 38.75% for saline (P<0.05), showing no significant difference between the two drugs for this specific indication [1]. However, in terms of analgesic potency, dezocine is estimated to be one-fifth as potent as butorphanol [2]. Furthermore, a study in chronic cancer pain found dezocine to be superior to butorphanol in terms of length of treatment and exhibited less toxicity after both single and repeated doses, suggesting a more favorable profile for extended use [3].

Anesthesia Adjunct Cough Suppression Analgesic Potency

Dezocine's Pharmacological Fingerprint: MOR Partial Agonism + NET/SERT Inhibition

A comprehensive binding screen revealed a unique molecular pharmacological profile for dezocine that differentiates it from classical opioids. Beyond its actions on opioid receptors (MOR Ki = 3.7±0.7 nM, DOR Ki = 527±70 nM, KOR Ki = 31.9±1.9 nM), dezocine acts as a potent inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), with pIC50 values of 5.68±0.11 and 5.86±0.17, respectively [1]. This dual mechanism—MOR partial agonism coupled with NET/SERT inhibition—is not shared by comparators like morphine, fentanyl, or pentazocine (which lacks NET/SERT inhibition) and is a defining feature of its therapeutic and side-effect profile [2].

Receptor Binding Transporter Inhibition Pharmacology

Dezocine: Evidence-Backed Application Scenarios for Scientific and Clinical Procurement


Postoperative Analgesia Where Early Efficacy and GI Tolerability Are Critical

Procure dezocine for postoperative pain management protocols, particularly when tramadol is a comparator. Evidence from a meta-analysis of 11 RCTs demonstrates that intraoperative dezocine significantly reduces VAS pain scores at 2h, 3h, and 4h post-surgery compared to tramadol, and importantly, lowers the incidence of nausea and vomiting (RR 0.15, 95% CI 0.07-0.29) [1]. This makes dezocine a superior choice for optimizing patient comfort and reducing the need for antiemetic rescue medications in the early postoperative period.

Chronic Pain Research Models Focused on Reducing Dependence Liability

Select dezocine for preclinical or clinical research protocols investigating analgesics with lower abuse potential. A direct comparative study in mice established that long-term dezocine treatment produced significantly fewer physical dependence-related withdrawal signs compared to pentazocine and morphine, an effect mechanistically linked to its dual MOR-NRI activity [1]. This property is critical for studies aiming to decouple analgesic efficacy from addiction liability.

Investigation of Novel Analgesic Mechanisms Involving Monoamine Transporters

Use dezocine as a positive control or investigational tool in assays probing the intersection of opioid and monoaminergic signaling. In vitro binding and functional studies confirm that dezocine is a potent inhibitor of both the norepinephrine transporter (NET, pIC50=5.68) and the serotonin transporter (SERT, pIC50=5.86), a unique profile not shared by morphine, fentanyl, or pentazocine [1][2]. This makes it a valuable reference compound for target validation and mechanism-of-action studies in pain and mood disorder research.

Anesthesia Adjunct for Attenuation of Opioid-Induced Cough

Consider dezocine as a cost-effective alternative to butorphanol for the specific indication of preventing sufentanil-induced cough (SIC) during anesthesia induction. A 2026 RCT (n=246) confirmed that pretreatment with dezocine (0.1 mg/kg) reduces SIC incidence to 1.25%, comparable to butorphanol (0.02 mg/kg) and significantly better than saline (38.75%) [1]. For institutions where this is a primary concern, dezocine offers a viable, evidence-backed option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dezocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.